
(2,4-Dibromo-4,4-difluorobutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dibromo-4,4-difluorobutyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with two bromine atoms and two fluorine atoms on a butyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromo-4,4-difluorobutyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a difluorobutylbenzene precursor using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, optimizing the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dibromo-4,4-difluorobutyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The benzylic position of the compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in polar solvents like water or ethanol are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
(2,4-Dibromo-4,4-difluorobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,4-Dibromo-4,4-difluorobutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of bromine and fluorine atoms enhances the compound’s reactivity, allowing it to form stable intermediates and products. The molecular pathways involved include the formation of resonance-stabilized carbocations and the subsequent nucleophilic attack by various reagents .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dibromo-4,5-difluorobenzene
- 1,4-Dibromo-2-methylbenzene
- 2,4-Dibromo-1,3,5-trimethylbenzene
Uniqueness
(2,4-Dibromo-4,4-difluorobutyl)benzene is unique due to the specific arrangement of bromine and fluorine atoms on the butyl side chain, which imparts distinct chemical properties
Propiedades
Número CAS |
122093-64-5 |
|---|---|
Fórmula molecular |
C10H10Br2F2 |
Peso molecular |
327.99 g/mol |
Nombre IUPAC |
(2,4-dibromo-4,4-difluorobutyl)benzene |
InChI |
InChI=1S/C10H10Br2F2/c11-9(7-10(12,13)14)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
YTENIPPCVXQICR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC(F)(F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



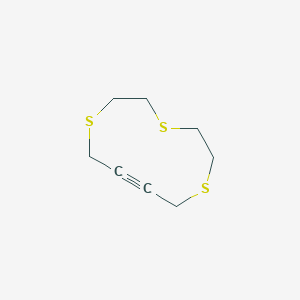
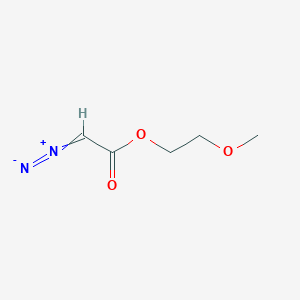
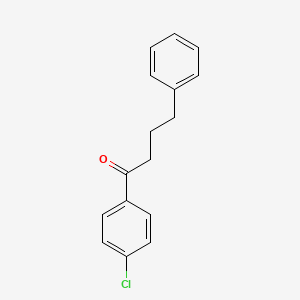
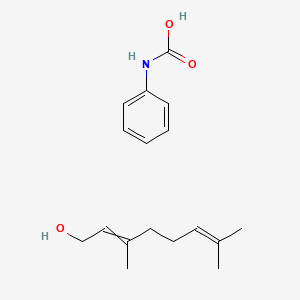

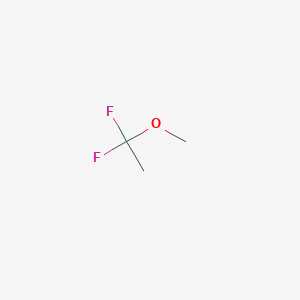
![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)



![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)

![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
